2-Ethoxybenzo[b]thiophen-4-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H10O2S |
|---|---|
Molecular Weight |
194.25 g/mol |
IUPAC Name |
2-ethoxy-1-benzothiophen-4-ol |
InChI |
InChI=1S/C10H10O2S/c1-2-12-10-6-7-8(11)4-3-5-9(7)13-10/h3-6,11H,2H2,1H3 |
InChI Key |
MYMPQNOSOMLURD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=CC=C2S1)O |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for 2 Ethoxybenzo B Thiophen 4 Ol
De Novo Synthesis of the Benzo[b]thiophene Core Structure
The construction of the benzo[b]thiophene skeleton is the foundational step in the synthesis of 2-Ethoxybenzo[b]thiophen-4-ol. Various methods have been developed for this purpose, ranging from classical cyclization reactions to modern transition-metal-catalyzed processes.
Cyclization Reactions and Ring Closure Approaches
Intramolecular cyclization reactions are a common strategy for the formation of the benzo[b]thiophene ring system. These methods typically involve the construction of an appropriate acyclic precursor containing a benzene (B151609) ring and a side chain with a sulfur atom, which then undergoes ring closure.
One such approach involves the cyclization of aryl thioethers. For instance, arylmercapto acetals can be cyclized in the gas phase using a ZnCl2-impregnated montmorillonite (B579905) catalyst or in boiling toluene (B28343) with Amberlyst A-15 as the catalyst. chemicalbook.com Another route starts from arylthioacetic acid, which upon cyclization in acetic anhydride, yields a 3-hydroxybenzo[b]thiophene intermediate. chemicalbook.com
A powerful and versatile method is the electrophilic cyclization of o-alkynyl thioanisoles. organic-chemistry.orgrsc.org These reactions can be mediated by various electrophilic reagents, including iodine, which leads to the formation of 2,3-disubstituted benzo[b]thiophenes. rsc.org The use of a stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430) salt has also been reported to facilitate this transformation, yielding products with a thiomethyl group at the 3-position under moderate conditions. organic-chemistry.org Gold(I)-NHC catalysts have also proven effective in the cyclization of 2-alkynyl thioanisoles. rsc.org
Palladium-Catalyzed Coupling Reactions for Benzo[b]thiophene Formation
Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the synthesis of benzo[b]thiophenes, offering high efficiency and functional group tolerance. organic-chemistry.orgacs.org These reactions often involve the formation of a C-S bond followed by an intramolecular cyclization in a domino or one-pot fashion.
A notable example is the palladium-catalyzed coupling of 2-iodothiophenol (B3069315) with phenylacetylene, which provides access to a range of 2-substituted benzo[b]thiophenes. rsc.orgresearchgate.net Another strategy involves the palladium-catalyzed decarboxylative Heck-type coupling of 3-chlorobenzo[b]thiophene-2-carboxylic acids with styrenes. rsc.org Furthermore, direct C-H activation and arylation of the benzo[b]thiophene core at the C2-position can be achieved using palladium catalysis with arylboronic acids. acs.orgacs.orgnih.gov
The table below summarizes some key palladium-catalyzed reactions for benzo[b]thiophene synthesis.
| Reaction Type | Starting Materials | Catalyst System | Key Features |
| Sonogashira-type coupling | 2-Iodothiophenol, Phenylacetylene | Pd(OAc)2, TMEDA, AgTFA | Moderate to good yields for 2-substituted benzo[b]thiophenes. rsc.orgresearchgate.net |
| Decarboxylative Heck coupling | 3-Chlorobenzo[b]thiophene-2-carboxylic acids, Styrenes | Pd catalyst | Efficient construction of functionalized benzo[b]thiophenes. rsc.org |
| C-H Activation/Arylation | Benzo[b]thiophene, Arylboronic acids | Pd(II) catalyst | Direct arylation at the C2-position. acs.orgacs.org |
| Domino C-S coupling/cyclization | Aryl halides, Thiourea, Alkynes | [Pd2dba3], Triphos ligand | Access to benzo[b]thiophenes in good to excellent yields. organic-chemistry.org |
Multicomponent Reaction (MCR) Protocols for Benzo[b]thiophene Derivatives
Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex molecules like benzo[b]thiophene derivatives from simple starting materials in a single step. tandfonline.comresearchgate.netbohrium.commdpi.com
One reported MCR involves the reaction of o-halogenated benzaldehydes, 2-methylquinolines, and sulfur powder, promoted by K2CO3, to yield 2-heteroaryl-3-hydroxybenzo[b]thiophene derivatives. researchgate.net Another example is a one-pot, three-component reaction of 2-bromo/chloromethyl derivatives, acetyl acetone, and phenyl isothiocyanates to produce fully substituted thiophenes. mdpi.com A four-component synthesis catalyzed by ZnO-nanorods has also been developed using isoquinoline, acetylenic moieties, alkyl bromides, and isothiocyanates. tandfonline.com
Application of Classical Methods: Gewald and Paal-Knorr Type Reactions in Thiophene (B33073) Synthesis Context
While originally developed for the synthesis of simple thiophenes, the principles of classical reactions like the Gewald and Paal-Knorr syntheses can be conceptually extended to the construction of the thiophene ring within the benzo[b]thiophene framework.
The Gewald reaction involves the condensation of a ketone with an α-cyanoester in the presence of elemental sulfur and a base to form a 2-aminothiophene. pharmaguideline.comderpharmachemica.comuobaghdad.edu.iq This method is particularly useful for synthesizing 2-aminothiophene derivatives, which can then be further modified. tandfonline.com The reaction proceeds through a Knoevenagel condensation followed by thiolation and cyclization. derpharmachemica.com
The Paal-Knorr synthesis traditionally involves the reaction of a 1,4-dicarbonyl compound with a sulfur source, such as phosphorus pentasulfide or Lawesson's reagent, to yield a thiophene. pharmaguideline.comderpharmachemica.comuobaghdad.edu.iq While direct application to benzo[b]thiophenes is less common, the underlying principle of cyclizing a suitable precursor with a sulfurating agent remains a valid synthetic strategy.
Introduction and Regioselective Functionalization of Ethoxy and Hydroxy Groups
Once the benzo[b]thiophene core is established, the next critical step is the regioselective introduction of the ethoxy group at the C-2 position and the hydroxyl group at the C-4 position.
Strategic Ethoxylation at the C-2 Position of the Thiophene Ring
Direct and selective functionalization at the C-2 position of a pre-formed benzo[b]thiophene ring is a common requirement in the synthesis of many biologically active molecules. nih.govgoogle.com Electrophilic substitution on the benzo[b]thiophene ring generally occurs at the C-3 position. chemicalbook.com Therefore, achieving C-2 selectivity often requires specific strategies.
One approach is to utilize a starting material that already contains a precursor to the ethoxy group at the desired position. For example, a 2-halobenzo[b]thiophene can undergo nucleophilic substitution with sodium ethoxide. Alternatively, a palladium-catalyzed cross-coupling reaction could be employed to introduce an ethoxy group.
Another strategy involves the direct C-H functionalization of the benzo[b]thiophene ring. While C-3 is generally more reactive towards electrophiles, specific directing groups or catalytic systems can favor C-2 substitution. For instance, lithiation of benzo[b]thiophene can occur at the C-2 position, and the resulting organolithium species can be quenched with an appropriate electrophile to introduce the desired functionality. A solution of 6,7-dichloro-5-hydroxybenzo[b]thiophene in anhydrous tetrahydrofuran (B95107) can be treated with n-butyllithium to facilitate formylation at the 2-position. prepchem.com
In the context of synthesizing this compound, a plausible route would involve the synthesis of a 4-hydroxy or 4-alkoxybenzo[b]thiophene intermediate, followed by selective introduction of the ethoxy group at the C-2 position. This could potentially be achieved through a sequence of halogenation at C-2 followed by a nucleophilic substitution with ethoxide.
The following table provides a conceptual summary of potential ethoxylation strategies.
| Strategy | Description | Potential Reagents |
| Nucleophilic Substitution | Reaction of a 2-halobenzo[b]thiophene with an ethoxide source. | 2-Bromo or 2-Iodobenzo[b]thiophene, Sodium Ethoxide |
| C-H Activation/Functionalization | Direct introduction of the ethoxy group at the C-2 position via a directed C-H activation. | Benzo[b]thiophene, Palladium catalyst, Oxidant, Ethanol |
| From a Carbonyl Precursor | Reduction of a 2-acetylbenzo[b]thiophene to the corresponding alcohol, followed by etherification. | 2-Acetylbenzo[b]thiophene, NaBH4, Ethyl iodide, Base |
Methodologies for Hydroxylation at the C-4 Position of the Benzene Ring
The introduction of a hydroxyl group at the C-4 position of the benzo[b]thiophene nucleus is a critical step in the synthesis of the target compound. Direct C-H hydroxylation of an existing 2-ethoxybenzo[b]thiophene scaffold is one potential route. Methodologies for the direct hydroxylation of electron-deficient benzenes and N-heteroarenes have been developed. One such protocol utilizes an alkoxide base to catalyze halogen transfer from a sacrificial 2-halothiophene oxidant to the aryl substrate. This generates an intermediate that is active for nucleophilic aromatic substitution (SNAr), which, upon reaction with an inexpensive hydroxide (B78521) surrogate like 2-phenylethanol, yields the hydroxylated arene. nih.gov While this has been demonstrated for various substituted benzenes, its application to a 2-ethoxybenzo[b]thiophene substrate would depend on the electronic characteristics of the ring system. nih.gov
Alternatively, and more commonly, the hydroxyl group is introduced via the transformation of a precursor functional group at the C-4 position. A common strategy involves the use of a methoxy-substituted precursor, which can be subsequently demethylated to yield the free phenol. For instance, studies on the metabolism of related compounds like 4-benzo(b)thienyl-N-methylcarbamate show that one of its metabolites is the corresponding 4-hydroxy benzothiophene (B83047) (4HBT), indicating the feasibility of a hydroxyl group at this position. oregonstate.edu The synthesis of benzo[b]thiophen-4-ol itself often starts from precursors like 4-oxo-4,5,6,7-tetrahydro-benzo[b]thiophene, which can be aromatized to furnish the hydroxylated ring system. nih.gov This approach, however, requires the synthesis of a suitably substituted tetrahydrobenzothiophene precursor.
Precursor Synthesis and Intermediate Transformations
The synthesis of the core 2-ethoxybenzo[b]thiophene structure relies on the formation of the fused bicyclic system from appropriately substituted benzene precursors. A variety of methods for constructing the benzothiophene ring are documented, many of which can be adapted for the synthesis of the target molecule. organic-chemistry.orgrsc.org
One prevalent strategy involves the cyclization of 2-alkynyl thioanisoles. Gold(I)-NHC catalysts have been shown to efficiently catalyze the cyclization of 2-alkynyl thioanisoles to form 2-substituted benzo[b]thiophenes. rsc.org For the target compound, this would involve a precursor with an ethoxy group at the terminal position of the alkyne. Another approach uses copper-promoted annulation of 2-fluorophenylacetylene derivatives with a sulfur source like Na₂S·9H₂O to yield benzo[b]thiophenes. beilstein-journals.org
Domino reactions provide an efficient route, such as the reaction between 2-fluorobenzonitriles and 2,5-dihydroxy-1,4-dithiane, which can furnish substituted 3-aminobenzothiophenes that can be further modified. nih.gov A key intermediate for many benzothiophene syntheses is a substituted thiophenol, which can undergo cyclization. For example, arylthioacetic acid can be cyclized to give 3-hydroxybenzo[b]thiophene, which is then dehydroxylated. chemicalbook.com To obtain the desired 2-ethoxy substitution pattern, a common method involves the reaction of a (2-mercaptophenyl)ketone with an appropriate electrophile. The synthesis of 2-substituted benzo[b]thiophen-3-ols has been achieved by reacting methyl 2-mercaptobenzoate with α-bromo ketones. This general strategy could be adapted by using a starting material that leads to the desired 2-ethoxy and 4-hydroxy substitution.
A plausible synthetic pathway for this compound could start from a substituted 2-mercaptophenol (B73258) derivative. The hydroxyl group at the 4-position (relative to the sulfur bridge) would likely be protected, for example, as a methoxy (B1213986) ether, during the ring-forming steps to prevent unwanted side reactions. The ethoxy group at the 2-position of the thiophene ring can be introduced by cyclization of a precursor that already contains this fragment, for example, through the reaction of a thiophenol derivative with a molecule like ethyl bromoacetate (B1195939) followed by cyclization.
Optimization of Reaction Conditions and Yields in this compound Synthesis
Catalytic Systems and Reagent Selection
The choice of catalyst and reagents is paramount for optimizing the yield and purity of benzo[b]thiophene derivatives. Transition metal catalysts, particularly those based on palladium, copper, gold, and iridium, are extensively used in the key C-S and C-C bond-forming reactions required for the synthesis. organic-chemistry.orgrsc.orgconicet.gov.argoogle.com.na
Catalytic Systems:
Palladium Catalysts: Pd-PEPPSI complexes and systems like Pd(OAc)₂/dppp are effective for cross-coupling and C-H arylation reactions in building the benzothiophene framework. organic-chemistry.orgrsc.org
Copper Catalysts: Copper(I) iodide (CuI) is frequently used, often with a ligand like TMEDA, for thiolation annulation reactions. organic-chemistry.org Copper-catalyzed systems are also employed in domino processes for synthesizing benzo-fused thiacycles from aryl iodides and a sulfur source. conicet.gov.ar
Gold Catalysts: Gold(I)-IPr hydroxide complexes have been shown to be effective for the cyclization of 2-alkynyl thioanisoles. rsc.org
Iron Catalysts: In gas-phase reactions, catalysts like FeS/Al₂O₃ have been used for the synthesis of benzothiophene from styrene (B11656) and hydrogen sulfide (B99878). acs.org
Reagent Selection: The selection of the base is often critical. In base-catalyzed propargyl–allenyl rearrangements for benzothiophene synthesis, strong, non-nucleophilic bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) are effective, whereas weaker bases like TEA (triethylamine) may be ineffective. beilstein-journals.org In other systems, inorganic bases such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) are used to facilitate condensation or deprotonation steps. nih.gov The choice of sulfur source is also crucial, with reagents like potassium sulfide, sodium sulfide, thiourea, and xanthates being common options depending on the specific reaction pathway. organic-chemistry.orgbeilstein-journals.org Electrochemical methods offer a modern, "green" alternative that can proceed without traditional oxidants or metal catalysts by using electrical current to promote radical tandem cyclizations. organic-chemistry.orgrsc.org
The following table summarizes the impact of different catalytic systems on related benzothiophene syntheses.
| Reaction Type | Catalyst | Base | Key Findings |
| Thiolation Annulation | CuI / TMEDA | N/A | Efficiently delivers 2-substituted benzo[b]thiophenes from 2-bromo alkynylbenzenes. organic-chemistry.org |
| Propargyl–Allenyl Rearrangement | None | DBU | DBU (0.2 equiv) was found to be optimal; weaker bases were ineffective. beilstein-journals.org |
| C-H Arylation | Pd(OAc)₂ | LiO-t-Bu | Effective for coupling electron-enriched heteroarenes with aryl halides. organic-chemistry.org |
| Electrochemical Cyclization | None (Graphite Felt Electrode) | None | Provides a catalyst-free synthesis of sulfonated benzothiophenes. organic-chemistry.org |
Solvent Effects and Reaction Parameter Control
The solvent and other reaction parameters such as temperature and time play a crucial role in directing the reaction towards the desired product and maximizing the yield.
Solvent Effects: The choice of solvent can significantly influence reaction outcomes, including product distribution and yield. google.com In the synthesis of benzothiophenes via base-promoted rearrangement, tetrahydrofuran (THF) was identified as the optimal solvent, with others like DCE, toluene, and CH₃CN being less effective. beilstein-journals.org For electrochemical syntheses, solvent mixtures such as CH₃CN/H₂O or HFIP/CH₃NO₂ have been found to be critical for achieving high yields. rsc.orgorganic-chemistry.org In some cases, the solvent choice is driven by the need to manage the solubility of reactants and catalysts; for instance, an ethylene (B1197577) glycol:acetonitrile (EG:MeCN) mixture was required to solubilize phosphine (B1218219) ligands in a flow synthesis. rsc.org Aromatic solvents like toluene are often preferred for cyclization reactions, while the addition of a co-solvent like heptane (B126788) can drive the reaction equilibrium by inducing product crystallization. google.com
Reaction Parameter Control:
Temperature: Temperature is a critical parameter. For instance, the catalytic synthesis of benzothiophene from styrene and H₂S is a high-temperature process (around 600°C). acs.org In contrast, base-catalyzed cyclizations may be optimized at much lower temperatures, such as 50°C, with lower temperatures proving less effective. beilstein-journals.org
Reaction Time: Optimization of reaction time is essential to ensure complete conversion without promoting side reactions or product decomposition. Reducing the reaction time from 12 hours to 6 hours in a base-catalyzed cyclization significantly lowered the product yield. beilstein-journals.org
Concentration/Equivalents: The stoichiometry of reagents, particularly the catalyst and base loading, must be carefully controlled. Increasing the catalyst loading from 0.1 to 0.2 equivalents resulted in a significant yield increase in one study, while further increases had no beneficial effect. beilstein-journals.org
The following table details the optimization of various reaction parameters in relevant synthetic contexts.
| Parameter | Conditions Tested | Optimal Condition | System/Reaction |
| Solvent | THF, DCE, Toluene, CH₃CN | THF | Base-catalyzed synthesis of benzothiophenes beilstein-journals.org |
| Solvent | DCM, DCE, THF, TFE, HFIP/CH₃NO₂ | HFIP/CH₃NO₂ | Electrochemical synthesis of benzo[b]thiophene-1,1-dioxides rsc.org |
| Base | TEA, DABCO, TBD, Cs₂CO₃, t-BuOK, DBU | DBU | Base-catalyzed synthesis of benzothiophenes beilstein-journals.org |
| Temperature | 25°C, 50°C | 50°C | Base-catalyzed synthesis of benzothiophenes beilstein-journals.org |
| Current | 3.0 mA, 5.0 mA, 8.0 mA | 5.0 mA | Electrochemical synthesis of benzo[b]thiophene-1,1-dioxides rsc.org |
Chemical Reactivity and Transformations of 2 Ethoxybenzo B Thiophen 4 Ol
Electrophilic Aromatic Substitution Reactions on the Benzo[b]thiophene System
The benzo[b]thiophene system, while aromatic, exhibits different reactivity at its thiophene (B33073) and benzene (B151609) rings. Electrophilic substitution is generally less facile than in thiophene or benzo[b]furan and often results in a mixture of products due to poor regioselectivity. chemicalbook.com However, the presence of the strongly activating hydroxyl group at the 4-position and the ethoxy group at the 2-position significantly influences the site of electrophilic attack.
In the related compound, 4-hydroxybenzo[b]thiophene, electrophilic substitution reactions have been shown to be highly regioselective. rsc.org The hydroxyl group directs incoming electrophiles primarily to the 5- and 7-positions of the benzene ring. For instance, formylation under modified Gattermann conditions and bromination with N-bromosuccinimide yield the 5-substituted product. rsc.org Treatment with excess bromine in carbon tetrachloride leads to the 5,7-dibromo derivative. rsc.org Nitration of 4-hydroxybenzo[b]thiophene in acetic acid produces a mixture of the 5-nitro, 7-nitro, and 5,7-dinitro compounds, with the 5-nitro isomer being the major product. rsc.org
The directing effect of the hydroxyl group is powerful. Even when the hydroxyl group is converted to a less activating methylsulfonyloxy group, bromination still occurs on the benzene ring, albeit with some substitution at the 3-position of the thiophene ring. rsc.org It is therefore anticipated that 2-Ethoxybenzo[b]thiophen-4-ol would undergo similar electrophilic substitution reactions, with the primary sites of attack being the 5- and 7-positions, influenced by the strong activating and directing effect of the 4-hydroxyl group.
| Reaction | Reagents | Major Product(s) on 4-hydroxybenzo[b]thiophene |
| Formylation | Modified Gattermann conditions | 5-formyl-4-hydroxybenzo[b]thiophene |
| Bromination | N-bromosuccinimide | 5-bromo-4-hydroxybenzo[b]thiophene |
| Bromination | Bromine in CCl4 | 5,7-dibromo-4-hydroxybenzo[b]thiophene |
| Nitration | Nitric acid in acetic acid | 5-nitro-4-hydroxybenzo[b]thiophene, 7-nitro-4-hydroxybenzo[b]thiophene, 5,7-dinitro-4-hydroxybenzo[b]thiophene |
Nucleophilic Reactivity and Transformations of the Hydroxy and Ethoxy Moieties
The hydroxyl and ethoxy groups of this compound are key sites for nucleophilic reactions. The hydroxyl group can be readily deprotonated to form a phenoxide, a potent nucleophile. The ethoxy group is generally less reactive but can participate in certain transformations.
The nucleophilicity of the hydroxyl group is evident in its reaction with γ-butyrolactone in the presence of sodium methoxide, which leads to the formation of 4-(benzo[b]thiophen-4-yloxy)butyric acid. semanticscholar.org This reaction involves the ring-opening of the lactone by the phenoxide ion. semanticscholar.org
Derivatization Pathways and Scaffold Modification of this compound
The versatile reactivity of this compound allows for a wide range of derivatization and scaffold modification strategies, enabling the synthesis of a diverse array of new compounds.
Formation of Esters and Ethers from the Hydroxyl Group
The hydroxyl group at the 4-position is a prime target for esterification and etherification reactions. These transformations are fundamental in medicinal chemistry for modifying a compound's physicochemical properties.
Esterification: Esters can be synthesized by reacting the hydroxyl group with carboxylic acids, acid chlorides, or anhydrides, often in the presence of a catalyst. For example, the synthesis of alkyl esters of hydroxybenzoic acids can be achieved by reacting phenols with carbon tetrachloride and alcohols in the presence of iron catalysts. researchgate.net
Etherification: Ether derivatives can be prepared through reactions like the Williamson ether synthesis, where the corresponding phenoxide reacts with an alkyl halide. The Claisen rearrangement of 4-allyloxybenzo[b]thiophene, formed by the etherification of 4-hydroxybenzo[b]thiophene with an allyl halide, yields the 5-allyl-4-hydroxy-compound, demonstrating a pathway for introducing new substituents onto the benzene ring. rsc.org The synthesis of cyclic ethers from γ- and δ-hydroxy olefins can be catalyzed by platinum, and various functional groups are tolerated. organic-chemistry.org
| Reaction Type | General Reagents | Product Type |
| Esterification | Carboxylic acid, acid chloride, or anhydride | Aryl ester |
| Etherification | Alkyl halide (e.g., allyl bromide) | Aryl ether |
Synthesis of Schiff Bases and Metal Complexes Utilizing Related Scaffolds
While this compound itself cannot directly form Schiff bases, related amino-substituted benzo[b]thiophenes are valuable precursors for their synthesis. ajrconline.orgresearchgate.net Schiff bases, characterized by the azomethine (-CH=N-) group, are formed by the condensation of a primary amine with an aldehyde or ketone. nih.gov These compounds are known to coordinate with metal ions to form stable metal complexes. rsc.orgbohrium.com
The synthesis of Schiff bases derived from 2-aminobenzo[b]thiophenes and various aldehydes has been reported. ajrconline.org These Schiff base ligands can then be used to prepare metal complexes with transition metals such as Ni(II) and Mn(II). rsc.org The resulting complexes often exhibit interesting biological and material properties. The coordination typically involves the nitrogen atom of the azomethine group and other donor atoms present in the ligand, such as the sulfur of the thiophene ring or an oxygen atom from a phenolic group. rsc.org
Alkylation and Acylation Reactions on the Thiophene and Benzene Rings
Alkylation and acylation reactions provide another avenue for modifying the benzo[b]thiophene scaffold. These reactions can occur on either the thiophene or the benzene ring, depending on the reaction conditions and the directing effects of the existing substituents.
Alkylation: Friedel-Crafts alkylation can introduce alkyl groups onto the aromatic rings. For instance, benzo[b]thiophene can be alkylated with tert-butyl bromide in the presence of silica (B1680970) gel and sodium carbonate. chemicalbook.com A regioselective alkylation process for preparing substituted benzo[b]thiophenes has also been described. google.com A one-pot iodocyclization/alkylation strategy has been developed for the synthesis of 2,3-disubstituted benzo[b]thiophenes. nih.gov
Acylation: Friedel-Crafts acylation is a key reaction for introducing acyl groups, which can serve as handles for further functionalization. The acylation of 6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thiophene derivatives, often protected as their methoxy (B1213986) analogs, is a crucial step in the synthesis of compounds like raloxifene. google.comgoogle.com These reactions typically employ Lewis acid catalysts such as aluminum chloride or boron trifluoride. google.com The position of acylation is influenced by the substituents present on the benzo[b]thiophene core.
Investigating Molecular Rearrangements Involving the Benzo[b]thiophene Nucleus
The benzo[b]thiophene nucleus can undergo several types of molecular rearrangements, leading to structurally diverse products.
Fries Rearrangement: The Fries rearrangement of 4-acetoxybenzo[b]thiophene, the ester derivative of 4-hydroxybenzo[b]thiophene, with aluminum chloride in boiling benzene yields a mixture of 7-acetyl-4-hydroxybenzo[b]thiophen (the major product) and its 2,3-dihydro-derivative. rsc.org This reaction provides a route to acyl-substituted hydroxybenzo[b]thiophenes.
Claisen Rearrangement: As mentioned earlier, the Claisen rearrangement of 4-allyloxybenzo[b]thiophene provides a method for C-alkylation at the 5-position. rsc.org
Propargyl–Allene Rearrangement: A base-catalyzed protocol for the synthesis of benzothiophenes has been described that proceeds via a propargyl–allene rearrangement followed by cyclization and allyl migration. beilstein-journals.org
Cope Rearrangement: Cope rearrangements have also been studied in the benzo[b]thiophene series, offering another pathway for skeletal reorganization. acs.org
These rearrangements are powerful tools for the synthesis of complex and substituted benzo[b]thiophene derivatives that may not be readily accessible through direct substitution reactions.
Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Detailed experimental NMR data, which is crucial for confirming the precise arrangement of protons and carbon atoms within the 2-Ethoxybenzo[b]thiophen-4-ol molecule, is not available.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Specific chemical shifts (δ), coupling constants (J), and multiplicity data for the protons of this compound are not documented in the searched literature.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The characteristic chemical shifts for the carbon atoms in the benzothiophene (B83047) core, the ethoxy group, and the hydroxyl-substituted carbon of this compound have not been reported.
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Specific FT-IR absorption frequencies (in cm⁻¹) corresponding to the O-H, C-O, C-S, and aromatic C-H and C=C stretching and bending vibrations for this compound are not available.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Confirmation
The mass-to-charge ratio (m/z) of the molecular ion peak and the characteristic fragmentation pattern for this compound, which would confirm its molecular weight and structural components, have not been documented.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Analysis
Information regarding the wavelengths of maximum absorbance (λmax) and molar absorptivity (ε) for the electronic transitions within the chromophoric system of this compound is not available.
X-ray Diffraction (XRD) for Single-Crystal and Powder Structure Determination
There are no available reports on the single-crystal or powder X-ray diffraction analysis of this compound, which would provide definitive information on its solid-state structure, including bond lengths, bond angles, and crystal packing.
Elemental Analysis for Stoichiometric Composition Verification
Elemental analysis is a fundamental analytical technique employed in synthetic chemistry to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. This method serves as a crucial checkpoint for verifying the empirical formula of a newly synthesized compound. For this compound, elemental analysis is used to confirm that the stoichiometric composition of the purified substance aligns with its theoretical molecular formula, C₁₀H₁₀O₂S.
The procedure, often referred to as CHNS or combustion analysis, involves the high-temperature combustion of a small, precisely weighed sample in an oxygen-rich environment. measurlabs.com This process quantitatively converts the carbon, hydrogen, and sulfur present in the compound into their gaseous oxides (CO₂, H₂O, and SO₂). measurlabs.com These combustion products are then separated, typically by gas chromatography, and measured by a thermal conductivity detector. The resulting data provides the percentage composition of each element in the sample.
The purity and identity of synthesized this compound are substantiated when the experimentally determined percentages of C, H, and S show close agreement with the values calculated from its molecular formula. rsc.org In scientific literature, it is standard practice to report both the calculated (theoretical) and found (experimental) values. rsc.org For a compound to be considered pure, the found values are typically expected to be within ±0.4% of the calculated values.
The theoretical elemental composition derived from the molecular formula of this compound (C₁₀H₁₀O₂S; Molecular Weight: 194.25 g/mol ) is presented below. Experimental analysis of a pure sample is expected to yield results that closely correspond to these theoretical percentages.
Table 1: Theoretical vs. Expected Experimental Elemental Composition of this compound
| Element | Molecular Formula | Theoretical (Calculated) % | Found (Experimental) % |
| Carbon (C) | C₁₀H₁₀O₂S | 61.83 | Expected: 61.83 ± 0.4 |
| Hydrogen (H) | C₁₀H₁₀O₂S | 5.19 | Expected: 5.19 ± 0.4 |
| Sulfur (S) | C₁₀H₁₀O₂S | 16.51 | Expected: 16.51 ± 0.4 |
This verification of the elemental ratios is a critical component of the comprehensive characterization of the this compound molecule, ensuring the structural assignment is consistent with its basic atomic makeup. rsc.orgnih.gov
Theoretical and Computational Chemistry Investigations of 2 Ethoxybenzo B Thiophen 4 Ol and Its Analogs
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions (e.g., DFT)
Quantum chemical calculations are fundamental tools for investigating the intrinsic properties of molecules. rsc.orgbas.bg Methods like Density Functional Theory (DFT) are widely used to optimize molecular geometries and predict electronic structures, which in turn determine the reactivity of a compound. mdpi.comscispace.com For benzothiophene (B83047) derivatives, DFT calculations provide insights into their thermodynamic and electronic properties. epstem.net
Detailed research findings from studies on analogs of 2-Ethoxybenzo[b]thiophen-4-ol demonstrate the utility of these methods. For instance, calculations are often performed using the B3LYP or B3PW91 functionals with basis sets like 6-31G(d,p) or 6-311G(d,p) to obtain optimized structures. epstem.netepstem.netijsrst.com From these optimized geometries, a range of properties can be calculated, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔEgap) is a crucial indicator of chemical reactivity and kinetic stability. epstem.net
Furthermore, these calculations can predict spectroscopic data, such as nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. epstem.netepstem.net The calculated values are often compared with experimental data to validate the computational model. epstem.netepstem.net Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack. ijsrst.com
| Parameter | Method/Basis Set | Typical Application for Benzothiophene Analogs | Reference |
| Geometric Optimization | DFT (B3LYP, B3PW91) / 6-31G(d,p) | Determination of stable molecular conformation, bond lengths, and angles. | epstem.net |
| HOMO-LUMO Energies | DFT (B3LYP) / 6-311G(d,p) | Calculation of the energy gap (ΔEgap) to assess chemical reactivity and stability. | epstem.netijsrst.com |
| Spectroscopic Data (NMR, IR) | GIAO / DFT | Prediction of 1H-NMR and 13C-NMR chemical shifts and IR vibrational frequencies for structure validation. | epstem.netepstem.net |
| Molecular Electrostatic Potential (MEP) | DFT | Visualization of electron density to predict sites for intermolecular interactions. | ijsrst.com |
| Thermodynamic Properties | DFT | Calculation of heat capacity, entropy, and enthalpy. | ijsrst.com |
Molecular Docking Studies to Predict Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). humanjournals.com This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a potential drug candidate. semanticscholar.org For analogs of this compound, docking studies have been employed to investigate their potential as inhibitors for various biological targets.
For example, molecular modeling studies on benzothiophene-containing derivatives as selective estrogen receptor downregulators (SERDs) have used docking to explore their binding modes within the ligand-binding domain of the estrogen alpha receptor (ERα). nih.gov These studies identified key amino acid residues, such as ARG394, GLU353, and PHE404, that are crucial for stabilizing the ligand-receptor complex through hydrophobic and electrostatic interactions. nih.gov Similarly, docking studies of benzothiophene derivatives against Staphylococcus aureus proteins have revealed critical interactions and high binding affinities, suggesting their potential as novel antibiotics. imist.maresearchgate.net In another study, benzothiophene–chalcone hybrids were docked into the active sites of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) to elucidate their inhibitory mechanisms. mdpi.com
| Compound Class | Target Protein | Key Interacting Residues | Observed Interactions | Reference |
| Benzothiophene-containing SERDs | Estrogen Receptor α (ERα) | ARG394, GLU353, PHE404, ILE424 | Hydrophobic, electrostatic, Van der Waals | nih.gov |
| Benzothiophene derivatives | Staphylococcus aureus proteins | Not specified in abstract | High binding affinities noted | imist.maresearchgate.net |
| Benzothiophene-chalcone hybrids | Acetylcholinesterase (AChE) | Not specified in abstract | Analysis of binding scores and enzyme-inhibitor interactions | mdpi.com |
| Bis(benzo[b]thiophen-2-yl) methanimine | Not specified in abstract | Not specified in abstract | Strong interactions with a docking score of -8.33 kcal/mol | semanticscholar.org |
Computational Approaches to Structure-Activity Relationship (SAR) Derivation
Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. nih.govnih.govconicet.gov.ar Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, provide a quantitative framework for this analysis. imist.ma Three-dimensional QSAR (3D-QSAR) techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Similarity Indices Analysis (CoMSIA) are powerful tools for deriving these relationships. nih.gov
For benzothiophene derivatives, 3D-QSAR studies have been successfully applied to understand the structural requirements for their activity as SERDs. nih.gov In these studies, robust models with high predictive ability were constructed for both antagonistic and degradation activities. The resulting contour maps from CoMFA and CoMSIA analyses highlight the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties influence the biological activity. For instance, these maps can indicate where bulky substituents are favored or where electropositive groups enhance activity, providing a roadmap for designing more potent analogs. nih.govresearchgate.net Such models undergo rigorous internal and external validation to ensure their robustness and predictive power. nih.gov
| Compound Series | QSAR Method | Model Statistics (q², r²) | Key Findings from Contour Maps | Reference |
| Benzothiophene-containing SERDs (Antagonist) | CoMFA-A | q² = 0.660, r² = 0.996 | Revealed relationships between structural features and antagonistic activity. | nih.gov |
| Benzothiophene-containing SERDs (Antagonist) | CoMSIA-A | q² = 0.728, r² = 0.992 | Revealed relationships between structural features and antagonistic activity. | nih.gov |
| Benzothiophene-containing SERDs (Degrader) | CoMFA-D | q² = 0.850, r² = 0.996 | Revealed relationships between structural features and degradation activity. | nih.gov |
| Benzothiophene-containing SERDs (Degrader) | CoMSIA-D | q² = 0.719, r² = 0.995 | Revealed relationships between structural features and degradation activity. | nih.gov |
| Benzimidazole and benzothiophene derivatives (CB2 affinity) | CoMFA | q² = 0.785, r² = 0.994 | Electrostatic and hydrophobic fields significantly affect bioactivity. | researchgate.net |
| Benzimidazole and benzothiophene derivatives (CB2 affinity) | CoMSIA | q² = 0.746, r² = 0.985 | Electrostatic and hydrophobic fields significantly affect bioactivity. | researchgate.net |
Application of Chemoinformatics, Molecular Dynamics, and Machine Learning in Compound Design
The design of novel compounds is increasingly driven by a combination of advanced computational techniques, including chemoinformatics, molecular dynamics (MD) simulations, and machine learning (ML). whiterose.ac.uk Chemoinformatics tools are essential for managing chemical data, calculating molecular descriptors, and performing similarity searches. humanjournals.comresearchgate.net
Molecular dynamics simulations are often used in conjunction with molecular docking to refine the predicted binding poses of ligands and to assess the stability of the ligand-receptor complex over time. mdpi.comnih.gov These simulations provide a dynamic view of the interactions, which can reveal important conformational changes and the role of solvent molecules. For benzothiophene derivatives, MD simulations have been used to confirm the stability of their binding to targets like ERα and to identify crucial residues for maintaining the complex. nih.gov
Machine learning is revolutionizing compound design by enabling the rapid screening of vast chemical spaces and the prediction of molecular properties with high accuracy. nih.govresearchgate.net ML models, such as random forest regressors and gradient-boosting regression, can be trained on existing data to predict the properties of new, un-synthesized molecules. researchgate.netresearchgate.net This approach has been applied to the design of benzothiophene-based polymers for photodetector applications, where ML models predicted optical properties with high accuracy (R² = 0.86). researchgate.net In another study, ML models were used to design novel benzothiophene dioxolane derivatives as potential antidiabetic agents, leading to the synthesis and experimental validation of promising candidates. nih.gov
| Technique | Application Area for Benzothiophene Analogs | Specific Example/Outcome | Reference |
| Chemoinformatics | Descriptor Calculation, Database Management | Used in QSAR and ML studies to represent molecular structures numerically. | imist.maresearchgate.net |
| Molecular Dynamics | Binding Pose Refinement, Complex Stability | Validated docking results and predicted detailed interactions for SERDs with ERα. | mdpi.comnih.gov |
| Machine Learning | Property Prediction, de novo Design | Designed antidiabetic benzothiophene dioxolane derivatives with good predicted activity and bioavailability. | nih.gov |
| Machine Learning | Materials Design | Designed benzothiophene-based polymers for photodetectors by predicting optical properties. | researchgate.netresearchgate.net |
| Reaction-based de novo Design | Synthetic Accessibility | Used to generate synthetically accessible structures based on known chemical reactions. | whiterose.ac.uk |
Biological Activities: Mechanistic and in Vitro Perspectives of 2 Ethoxybenzo B Thiophen 4 Ol Derivatives
Antimicrobial Activity Studies (In Vitro Focus)
The benzo[b]thiophene nucleus is a key structural motif in a variety of compounds exhibiting potent antimicrobial properties. researchgate.net The antimicrobial efficacy of these derivatives is often influenced by the nature and position of substituents on the thiophene (B33073) and benzene (B151609) rings. researchgate.net
Antibacterial Efficacy and Potential Mechanistic Insights
Benzo[b]thiophene derivatives have demonstrated significant in vitro antibacterial activity against a panel of both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net Some derivatives have shown notable efficacy against multidrug-resistant strains, such as methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential to combat antimicrobial resistance. researchgate.net For instance, certain benzothiophene (B83047) derivatives have exhibited minimum inhibitory concentration (MIC) values as low as 4 µg/mL against various S. aureus strains. researchgate.net The introduction of specific functional groups, such as amines, amides, and nitriles, has been shown to enhance the antibacterial activity of the benzo[b]thiophene core. researchgate.net
While the precise mechanisms of action are still under investigation for many derivatives, some studies suggest that these compounds may exert their antibacterial effects by inhibiting essential cellular processes. One proposed mechanism involves the inhibition of DNA gyrase, an enzyme crucial for bacterial DNA replication. acs.org Molecular docking studies have further supported this by revealing favorable binding interactions between benzothiophene derivatives and the active site of DNA gyrase. acs.org
Table 1: In Vitro Antibacterial Activity of Selected Benzothiophene Derivatives
| Compound Type | Test Organism | Activity (MIC) | Reference |
|---|---|---|---|
| Benzothiophene Derivatives | Multidrug-resistant Staphylococcus aureus | 4 µg/mL | researchgate.net |
| Thiophene Derivative | Staphylococcus aureus | 3.125 µg/mL | nih.gov |
| Thiophene Derivatives | Colistin-resistant Acinetobacter baumannii | 4-16 mg/L | frontiersin.org |
| Thiophene Derivatives | Colistin-resistant Escherichia coli | 4-16 mg/L | frontiersin.org |
Antifungal Properties and Mode of Action Elucidation
Several benzo[b]thiophene derivatives have been identified as potent antifungal agents. researchgate.netijpsdronline.com In vitro screenings have confirmed their activity against various fungal pathogens, including species of Candida and Aspergillus. nih.govijpsdronline.com For example, certain thiazole (B1198619) and pyrazolo[1,5-a]pyrimidine (B1248293) derivatives incorporating a benzothiazole (B30560) moiety have demonstrated significant antifungal activity, with MIC values as low as 6.25 µg/mL against Aspergillus fumigatus and Fusarium oxysporum. nih.gov
The antifungal mode of action for many benzothiophene derivatives is thought to involve the disruption of fungal cell membrane integrity or the inhibition of essential enzymes. semanticscholar.org The commercial antifungal drug sertaconazole, which contains a benzo[b]thiophene core, functions by inhibiting the biosynthesis of ergosterol, a vital component of the fungal cell membrane. While the exact mechanisms for novel derivatives are varied and often not fully elucidated, their activity underscores the potential of the benzothiophene scaffold in developing new antifungal therapies. researchgate.net
Table 2: In Vitro Antifungal Activity of Selected Benzothiophene Derivatives
| Compound Type | Test Organism | Activity (MIC) | Reference |
|---|---|---|---|
| Thiazole/Pyrazolo[1,5-a]pyrimidine | Aspergillus fumigatus | 6.25 µg/mL | nih.gov |
| Thiazole/Pyrazolo[1,5-a]pyrimidine | Fusarium oxysporum | 6.25 µg/mL | nih.gov |
| Benzothiophene Carboxamide | Candida glabrata | More potent than fluconazole | researchgate.net |
Antimycobacterial Activity and Identification of Molecular Targets (e.g., LeuRS Inhibition)
The emergence of multidrug-resistant tuberculosis has spurred the search for novel antimycobacterial agents, and benzothiophene derivatives have emerged as a promising class of compounds. benthamdirect.comnih.gov In vitro studies have demonstrated the potent activity of certain benzothiophene derivatives against Mycobacterium tuberculosis, including drug-resistant strains. nih.gov For instance, benzo(c)thiophene-1,3-dione (B189187) has shown an MIC of 4.0 µg/ml against Mycobacterium tuberculosis H37RV. nih.gov
A key molecular target identified for some antimycobacterial benzothiophene derivatives is leucyl-tRNA synthetase (LeuRS), an essential enzyme in bacterial protein synthesis. informahealthcare.com Inhibition of LeuRS disrupts protein production, leading to bacterial growth inhibition. This specific targeting highlights a clear mechanism-based approach for the development of novel anti-tuberculosis drugs derived from the benzothiophene scaffold.
Anticancer and Antiproliferative Investigations (In Vitro Focus)
The benzo[b]thiophene scaffold is a constituent of several established anticancer agents, such as the selective estrogen receptor modulator raloxifene. semanticscholar.org This has driven extensive research into novel benzothiophene derivatives as potential anticancer drugs. benthamdirect.comresearchgate.net
Inhibition of Key Cellular Processes (e.g., Tubulin Polymerization, DNA Gyrase)
A significant mechanism through which benzothiophene derivatives exert their anticancer effects is the disruption of microtubule dynamics by inhibiting tubulin polymerization. nih.govnih.gov This action is similar to that of established anticancer drugs like colchicine (B1669291) and the vinca (B1221190) alkaloids. nih.gov Several novel benzothiophene acrylonitrile (B1666552) analogs have been shown to be potent inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis. nih.gov For example, the benzyl (B1604629) urea (B33335) tetrahydrobenzo[b]thiophene derivative, BU17, was found to inhibit tubulin polymerization and also exhibited inhibitory activity against WEE1 kinase. nih.gov
In addition to targeting the cytoskeleton, some benzothiophene derivatives have been investigated as inhibitors of DNA topoisomerases, such as DNA gyrase. researchgate.netacs.org By binding to these enzymes, the compounds can interfere with DNA replication and repair processes, ultimately leading to cancer cell death. researchgate.net
Mechanisms of Apoptosis Induction and Cell Cycle Arrest
A common outcome of treatment with anticancer benzothiophene derivatives is the induction of apoptosis (programmed cell death) and arrest of the cell cycle. tandfonline.comnih.gov Studies have shown that these compounds can trigger apoptosis through various signaling pathways. For instance, treatment of cancer cells with certain benzothiophene derivatives has been shown to increase the expression of pro-apoptotic proteins like caspases 3 and 9. nih.gov
Furthermore, these derivatives can cause cell cycle arrest at different phases, most commonly the G2/M phase. nih.govtandfonline.com For example, a 5-hydroxybenzothiophene hydrazide derivative was found to induce G2/M cell cycle arrest in U87MG glioblastoma cells. tandfonline.com Similarly, acrylonitrile-containing benzothiophene analogs have been reported to cause arrest in the Sub-G1 phase, which is indicative of apoptosis. nih.gov This disruption of the normal cell cycle progression prevents cancer cell proliferation.
Table 3: Anticancer Mechanisms of Selected Benzothiophene Derivatives
| Compound Derivative | Cancer Cell Line | Mechanism of Action | Reference |
|---|---|---|---|
| 5-hydroxybenzothiophene hydrazide | U87MG glioblastoma | G2/M cell cycle arrest, apoptosis induction | tandfonline.com |
| Benzyl urea tetrahydrobenzo[b]thiophene (BU17) | A549 (lung cancer) | G2/M cell cycle arrest, apoptosis induction (caspase 3/9 enhancement), tubulin polymerization inhibition | nih.gov |
| Acrylonitrile-containing benzothiophene | HEp2 (laryngeal carcinoma) | Sub-G1 phase arrest, apoptosis induction | nih.gov |
| Fused thienopyrrole/pyrrolothienopyrimidine | HepG2 (liver cancer) | S phase cell cycle arrest, caspase-3-induced apoptosis | mdpi.com |
DNA Binding and Alkylation Properties of Derivatives
The therapeutic efficacy of many natural products and their synthetic analogs is linked to their ability to bind to and alkylate duplex DNA. rsc.org The structural characteristics of these compounds are crucial in determining the selectivity and efficiency of DNA alkylation. rsc.org
In the context of benzo[b]thiophene derivatives, modifications to the core structure have been shown to influence their interaction with DNA. For instance, the introduction of a methoxy (B1213986) group at the C-7 position of a related seco-CBI unit enhances cytotoxicity, which is attributed to additional van der Waals interactions and an influence on the reactivity of DNA alkylation. researchgate.net Studies on benzoselenophene analogs, which share structural similarities with benzothiophenes, have indicated that these molecules can serve as effective DNA binding units, potentially enhancing biological activity through increased molecular curvature and hydrophobicity. rsc.org The ability of these compounds to interact with the minor groove of the DNA helix is a key aspect of their mechanism.
Furthermore, N-alkylation of the carboxamide or the thiazole ring in related benzothiazole structures has been explored. acs.org While the carboxamide nitrogen in some crystal structures is not directly involved in hydrogen bonding, alkyl groups attached to it can point towards the lipophilic floor of the ATP-binding site, potentially contributing to binding. acs.org
In Vitro Cytotoxicity Assessments and Efficacy Correlations
The in vitro cytotoxicity of 2-ethoxybenzo[b]thiophen-4-ol derivatives and related compounds has been evaluated against various cancer cell lines. Benzo[b]thiophene derivatives have demonstrated dose-dependent cytotoxic effects on cell lines such as the triple-negative breast cancer cell line MDA-MB-231.
The potency of these compounds is often correlated with their structural features. For example, in a series of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives, the presence of a methoxy group at the C-4, C-6, or C-7 position was found to increase antiproliferative activity, while substituents at the C-5 position were unfavorable. researchgate.net Replacing a C-6 methoxy group with an ethoxy group led to a decrease in antiproliferative activity. researchgate.net
The cytotoxicity of these compounds is often attributed to their ability to induce apoptosis in cancer cells through caspase-mediated pathways. The table below summarizes the in vitro cytotoxicity of some heteroaromatic conjugates of seco-MCBI, a related DNA alkylating agent, against human cancer cell lines.
| Compound | NCI-N87 IC₅₀ (nM) | SK-OV3 IC₅₀ (nM) |
| 18a | 1.0 ± 0.1 | 0.3 ± 0.05 |
| 18b | 2.5 ± 0.3 | 0.8 ± 0.1 |
| 18c | 3.0 ± 0.4 | 1.2 ± 0.2 |
| 19a | >100 | >100 |
| 19b | >100 | >100 |
| 19c | >100 | >100 |
Data sourced from a study on benzoselenophene and heteroaromatic analogues. rsc.org NCI-N87: human gastric cancer cell line; SK-OV3: human ovarian cancer cell line. rsc.org
As shown in the table, the seco-MCBI conjugates (18a-c) exhibited significantly higher cytotoxicity compared to the corresponding seco-CBI analogues (19a-c). rsc.org It was also noted that the selenophene-fused analogues of both seco-MCBI and seco-CBI were more active against the SK-OV3 cell line than the NCI-N87 cell line. rsc.org
Metabolic Modulatory Activities (Mechanistic Focus)
Antidiabetic Potential: Investigations into Mechanisms of Glucose Homeostasis Modulation (e.g., AMPK Activation, GLUT4 Translocation)
Adenosine monophosphate-activated protein kinase (AMPK) is a crucial regulator of cellular energy metabolism and a significant therapeutic target for diabetes. frontiersin.org Activation of AMPK can enhance glucose utilization and fatty acid oxidation while inhibiting processes like gluconeogenesis and lipid synthesis. frontiersin.org This leads to improved insulin (B600854) sensitivity and lower blood glucose levels. frontiersin.org A key mechanism by which AMPK exerts its effects is by promoting the translocation of glucose transporter type 4 (GLUT4) to the cell membrane, thereby increasing glucose uptake into cells. mdpi.com
Several natural and synthetic compounds exert their antidiabetic effects through the activation of the AMPK signaling pathway. mdpi.com For instance, the activation of AMPK is the proposed mechanism for the antidiabetic potential of metformin, a widely used medication for type 2 diabetes. nih.gov
Research on various phytochemicals has highlighted the importance of AMPK activation in their antidiabetic efficacy. Piceatannol, for example, has been shown to increase glucose uptake in L6 muscle cells, activate AMPK, and promote GLUT4 translocation. mdpi.com Similarly, oleuropein (B1677263) has been found to alleviate palmitate-induced insulin resistance through an AMPK-dependent mechanism that improves the functionality of the AS160-GLUT4 signaling system. nih.govrbmb.net Inhibition of AMPK phosphorylation has been shown to prevent the beneficial effects of oleuropein on insulin-stimulated glucose transport and GLUT4 translocation. nih.govrbmb.net
While direct studies on this compound are limited in this specific context, the known role of AMPK in glucose homeostasis suggests a potential avenue for the antidiabetic activity of its derivatives. The structural similarities to other AMPK-activating compounds warrant further investigation into their ability to modulate this critical metabolic pathway.
Other Pharmacological Activities (In Vitro and Mechanistic Explorations)
Anti-inflammatory and Antioxidant Properties
Derivatives of benzo[b]thiophene have demonstrated notable anti-inflammatory and antioxidant properties in in vitro studies. The anti-inflammatory effects are often mediated through the inhibition of pro-inflammatory enzymes and cytokines.
The antioxidant activity of these compounds is significant as it can help mitigate oxidative stress, a contributing factor to various diseases. Some derivatives have also shown the ability to chelate metal ions, which can prevent metal-induced oxidative damage. A study on novel amide derivatives of substituted 2-aminothiophenes revealed that many of the synthesized compounds exhibited good antioxidant activity in DPPH and hydroxyl radical scavenging assays. japsonline.com The same study also reported significant in-vitro anti-inflammatory activity, as determined by protein denaturation and HRBC membrane stabilization methods. japsonline.com
Recent research on pyrimidine (B1678525) derivatives has also highlighted their dual anti-inflammatory and antioxidant properties, with some compounds showing high selectivity for COX-2 inhibition and the ability to reduce reactive oxygen species (ROS) levels in an inflammatory model. nih.gov
Antiviral and Anticonvulsant Potentials
The broad-spectrum biological activity of thiophene-containing compounds extends to antiviral and anticonvulsant effects. scirp.org While specific studies on the antiviral and anticonvulsant properties of this compound are not extensively documented, the general class of thiophene derivatives has shown promise in these areas. scirp.org
In the realm of anticonvulsant activity, a number of compounds incorporating a thiophene system have been investigated due to their wide range of biological effects. scirp.org For instance, new hybrid compounds featuring both pyrrolidine-2,5-dione and thiophene rings have been synthesized and evaluated for their anticonvulsant activity in various animal models of epilepsy. nih.gov One promising compound from this series demonstrated a higher efficacy than the reference drugs valproic acid and ethosuximide (B1671622) in specific seizure tests. nih.gov The proposed mechanism of action for some of these active compounds involves the moderate but balanced inhibition of neuronal voltage-sensitive sodium and L-type calcium channels. nih.gov
The diverse pharmacological potential of the benzo[b]thiophene scaffold underscores the importance of continued research into the specific activities of its derivatives, including this compound.
Rational Design Principles for Bioactive Derivatives based on the this compound Scaffold
The rational design of bioactive derivatives originating from the this compound scaffold is a strategic process rooted in understanding the structure-activity relationships (SAR) that govern the biological efficacy of these molecules. This involves the targeted modification of the core structure to enhance interactions with biological targets, thereby improving potency and selectivity. Key to this approach is the strategic placement of various functional groups on the benzothiophene ring system.
A significant body of research has focused on the development of benzothiophene derivatives as potent inhibitors of tubulin polymerization, a critical mechanism for anticancer agents. researchgate.net These studies have elucidated several key design principles. For instance, the position of substituents on the benzothiophene ring is crucial for activity. The placement of a methoxy group at the C-4, C-6, or C-7 position has been shown to enhance antiproliferative activity, while substitution at the C-5 position is generally unfavorable. researchgate.net Further modifications, such as replacing a methoxy group with an ethoxy group or a fluorine atom, have been observed to decrease activity, highlighting the sensitive nature of these structure-activity relationships. researchgate.net
The nature of the substituent at the 3-position of the benzothiophene core also plays a significant role in determining biological activity. Studies have shown that a methyl group at this position is generally more favorable for activity than a hydrogen atom or an amino group. researchgate.net This suggests that steric and electronic factors at this position are critical for optimal interaction with the target protein.
In the broader context of drug design, the benzothiophene scaffold is considered a "privileged structure" due to its ability to serve as a core for a wide range of biologically active compounds. researchgate.net This versatility stems from its structural similarity to other active compounds and its capacity to be readily functionalized. researchgate.net The design of novel derivatives often involves leveraging this scaffold to create compounds that can act as anticancer, antimicrobial, anti-inflammatory, and antidiabetic agents, among others. researchgate.net
The following table summarizes the structure-activity relationships for a series of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as tubulin polymerization inhibitors, providing a clear illustration of these design principles.
| Compound | Substitution on Benzothiophene Ring | Antiproliferative Activity | Reference |
| Derivative 1 | 4-Methoxy | High | researchgate.net |
| Derivative 2 | 6-Methoxy | High | researchgate.net |
| Derivative 3 | 7-Methoxy | High | researchgate.net |
| Derivative 4 | 5-Methoxy | Low | researchgate.net |
| Derivative 5 | 6-Ethoxy | Moderate | researchgate.net |
| Derivative 6 | 6-Fluoro | Moderate | researchgate.net |
| Derivative 7 | 3-Methyl, 6-Methoxy | High | researchgate.net |
| Derivative 8 | 3-Hydrogen, 6-Methoxy | Moderate | researchgate.net |
| Derivative 9 | 3-Amino, 6-Methoxy | Low | researchgate.net |
The principles of rational drug design extend to modifying the benzothiophene scaffold to target other biological pathways. For example, by incorporating specific pharmacophores, derivatives can be designed to inhibit enzymes such as acetyl-CoA carboxylase or to modulate receptors like the estrogen receptor. researchgate.net The key is to understand the specific molecular interactions required for a desired biological effect and to synthetically tailor the this compound scaffold accordingly. This often involves computational modeling to predict binding affinities and to guide the synthesis of the most promising candidates. researchgate.net
Advanced Applications in Materials Science and Diagnostic Research
Development as Fluorescent Probes and Organic Optical Materials
The inherent photophysical properties of the benzo[b]thiophene core make it a promising candidate for the development of fluorescent materials. researchgate.net Fused heterocyclic systems like benzo[b]thiophene often exhibit more useful fluorescent properties than their individual constituent rings, such as benzene (B151609) and thiophene (B33073), which have weak absorption and negligible emission under similar conditions. researchgate.net The development of novel fluorophores is critical for applications ranging from biological imaging to optoelectronics.
Research into related structures has demonstrated the significant potential of the benzothiophene (B83047) scaffold. For instance, novel β-carboline-tethered benzothiophenone derivatives have been synthesized and identified as promising fluorophores. These compounds exhibit excellent light-emitting properties, with large Stokes shifts and quantum yields reaching as high as 47%. beilstein-journals.org The fluorescence intensity in these systems was found to be influenced by substituents on the core structure. beilstein-journals.org Similarly, benzothiophene-based semi-bis-chalcones have been shown to possess effective photo-luminescent properties due to intramolecular charge-transfer (ICT) phenomena, making them suitable for applications in sensing and bio-imaging. rsc.org
For 2-Ethoxybenzo[b]thiophen-4-ol, the presence of the electron-donating hydroxyl and ethoxy groups on the benzothiophene ring is expected to modulate its photophysical characteristics, such as absorption/emission wavelengths and quantum efficiency. These substituents can enhance fluorescence and allow for the fine-tuning of optical properties, making the compound and its derivatives attractive for use as fluorescent probes or as components in advanced organic optical materials. mdpi.com
Table 1: Photophysical Properties of Selected β-Carboline-Substituted Benzothiophenone Derivatives This table presents data for related compounds to illustrate the fluorescent potential of the benzothiophene scaffold.
| Compound ID | Substituent (R²) | Emission Max (λem) | Stokes Shift (nm) | Quantum Yield (ΦF) (%) |
|---|---|---|---|---|
| 2aA | H | 582 nm | 293 nm | 18% |
| 2eA | Me | 512 nm | 224 nm | 22% |
| 2fA | Et | 506 nm | 218 nm | 26% |
| 2gA | n-Pr | 499 nm | 211 nm | 31% |
| 2hA | Benzyl (B1604629) | 490 nm | 202 nm | 47% |
Data sourced from a study on β-carboline-tethered benzothiophenones. beilstein-journals.org
Investigation of Corrosion Inhibition Mechanisms and Efficacy
The protection of metals from corrosion is a critical industrial challenge, and organic compounds containing heteroatoms are widely studied as effective corrosion inhibitors. Thiophene and its derivatives have been identified as a promising class of such inhibitors. nih.govsmolecule.com The efficacy of these organic inhibitors is often attributed to their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. researchgate.net
The inhibition mechanism relies on the presence of functional groups and heteroatoms like sulfur (S), nitrogen (N), and oxygen (O), along with π-electrons in aromatic rings. researchgate.net These features facilitate strong adsorption onto the metal surface. The this compound molecule is well-equipped with these characteristics: it contains a sulfur heteroatom within the thiophene ring, two oxygen atoms in the hydroxyl and ethoxy groups, and a π-conjugated aromatic system. These structural elements suggest a strong potential for this compound to act as a corrosion inhibitor. While direct studies on this compound are not available, research on related tetrahydrobenzo[b]thiophene derivatives has confirmed their ability to act as good corrosion inhibitors for carbon steel in acidic media, with efficiency increasing with concentration. researchgate.net
The proposed mechanism involves the sharing of electrons between the heteroatoms' lone pairs or the π-system of the benzothiophene ring and the vacant d-orbitals of the metal, leading to the formation of a stable, adsorbed protective film.
Integration into Advanced Organic Materials for Electronic or Magnetic Applications
The field of organic electronics leverages π-conjugated molecules and polymers to create lightweight, flexible, and solution-processable devices. The elsevierpure.combenzothieno[3,2-b] elsevierpure.combenzothiophene (BTBT) structure, which is a larger, fused version of the benzo[b]thiophene core, has emerged as a superior organic semiconductor for high-performance organic field-effect transistors (OFETs). acs.orgnih.gov Derivatives of BTBT have demonstrated excellent charge carrier mobilities, a key performance metric for transistors. acs.orgnih.govrsc.orgmdpi.com
The performance of these materials is highly dependent on their molecular packing in the solid state, which in turn is governed by the functional groups attached to the core. acs.org For instance, the introduction of alkyl chains (Cn-BTBTs) enhances solubility, enabling solution-based processing of OFETs with mobilities exceeding 1.0 cm²/V·s. acs.orgnih.gov A highly efficient, catalyst-free domino reaction has been developed for synthesizing BTBTs, and OFETs prepared by spin-coating C8-BTBT have shown an average mobility of 1.143 cm²/V·s. rsc.org
The this compound molecule contains the fundamental benzo[b]thiophene unit essential for these electronic properties. The hydroxyl and ethoxy substituents would be expected to influence the material's solubility, melting point, and crystal packing, thereby affecting the ultimate electronic performance of devices incorporating it or its derivatives. While research has heavily focused on BTBT, the functionalization of the basic benzo[b]thiophene scaffold, as seen in this compound, represents a key strategy for designing new organic semiconductors. bohrium.com
Table 2: Performance of Selected Solution-Processed OFETs Based on BTBT Derivatives This table highlights the high charge carrier mobility achieved with the benzothiophene-based BTBT core.
| BTBT Derivative | Processing Method | Mobility (cm²/V·s) | On/Off Ratio |
|---|---|---|---|
| C8-BTBT | Spin Coating | 1.143 | - |
| C13-BTBT | Solution Shearing | up to 17.2 | > 10^6 |
| Ph-BTBT-C10 | Spin Coating | up to 22.4 | ~ 10^7 |
| C8-BTBT | Solution Shearing | up to 43 | > 10^7 |
Data compiled from studies on BTBT-based organic semiconductors. rsc.orgmdpi.com
Exploration as Preclinical Diagnostic Ligands (e.g., for Amyloid Imaging)
One of the most promising applications for functionalized benzo[b]thiophenes is in the field of medical diagnostics, particularly as imaging agents for pathologies associated with Alzheimer's disease (AD). elsevierpure.comkoreascience.kr A key hallmark of AD is the cerebral accumulation of β-amyloid (Aβ) plaques. Positron Emission Tomography (PET) is a non-invasive imaging technique that can visualize these plaques in living patients, but it requires specific radiolabeled ligands that can cross the blood-brain barrier and bind with high affinity and selectivity to Aβ aggregates. elsevierpure.comnih.gov
The benzothiophene scaffold has been successfully utilized to develop such ligands. elsevierpure.comacs.org In a key study, a series of novel benzothiophene derivatives were synthesized and evaluated for their ability to bind to Aβ aggregates. These compounds demonstrated high binding affinities, with inhibition constant (Ki) values in the low nanomolar range for both Aβ(1-40) and Aβ(1-42) fibrils. elsevierpure.com
Crucially, the study revealed that structural modifications significantly impacted binding affinity. Specifically, the O-alkylation of a 2-(4'-hydroxyphenyl)benzothiophene parent compound led to an increase in binding affinity. elsevierpure.com This finding is directly relevant to this compound, which possesses an ethoxy group (an O-alkyl group) at the 2-position and a hydroxyl group at the 4-position. The hydroxyl group is a common feature in many amyloid-binding agents, as it can form hydrogen bonds with the peptide backbone of the Aβ fibril. The combination of the core scaffold, the hydroxyl group for binding, and the ethoxy group for potentially enhancing affinity and modulating lipophilicity makes this compound a highly relevant structure for development as a preclinical diagnostic ligand for amyloid imaging.
Future Perspectives and Research Directions for 2 Ethoxybenzo B Thiophen 4 Ol
Emerging Synthetic Methodologies for Enhanced Scalability and Accessibility
The future synthesis of 2-Ethoxybenzo[b]thiophen-4-ol and its analogs will likely move beyond traditional methods towards more efficient, scalable, and environmentally benign approaches. While specific methods for this compound are not extensively documented, general strategies for substituted benzo[b]thiophenes can be adapted.
Recent advancements in transition-metal-free synthesis offer a promising avenue. For instance, methods utilizing the reaction of o-halovinylbenzenes with potassium sulfide (B99878) provide a direct route to the benzo[b]thiophene core, avoiding costly and potentially toxic metal catalysts. organic-chemistry.org The scalability of such methods is a significant advantage for producing larger quantities of material for extensive biological screening and material science applications. Another approach that has demonstrated scalability is the electrochemical synthesis of C3-sulfonylated benzo[b]thiophenes, which avoids external catalysts and chemical oxidants. chim.it
Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling of 2-iodothiophenols with terminal alkynes, have also proven effective for the synthesis of 2-substituted benzo[b]thiophenes and can be performed on a gram scale. rsc.org Furthermore, the use of aryne chemistry, reacting o-silylaryl triflates with alkynyl sulfides, presents a one-step intermolecular route to a variety of 3-substituted benzo[b]thiophenes. rsc.org These emerging methodologies could be tailored for the efficient and scalable production of this compound.
| Synthetic Strategy | Key Features | Potential for Scalability | Reference |
| Transition-Metal-Free SNAr | Avoids metal catalysts, uses readily available starting materials. | High | organic-chemistry.org |
| Electrochemical Synthesis | Avoids external catalysts and oxidants, environmentally friendly. | High | chim.it |
| Palladium-Catalyzed Coupling | High functional group tolerance, demonstrated gram-scale synthesis. | Moderate to High | rsc.org |
| Aryne-Based Synthesis | One-step intermolecular reaction, good functional group tolerance. | Moderate | rsc.org |
Deeper Mechanistic Elucidation of Biological Activities and Target Validation
The benzo[b]thiophene core is a well-established pharmacophore found in numerous biologically active compounds, including antitumor, antimicrobial, and anti-inflammatory agents. researchgate.netnih.gov While the specific biological profile of this compound is yet to be determined, its structural motifs—a hydroxyl group at the 4-position and an ethoxy group at the 2-position—suggest potential for a range of biological interactions.
Future research should focus on a comprehensive screening of this compound against a panel of biological targets. For instance, benzo[b]thiophen-3-ol derivatives have been identified as potent and selective inhibitors of human monoamine oxidase B (MAO-B), an important target in the treatment of neurodegenerative diseases. tandfonline.comnih.gov The structural similarity suggests that this compound could also be investigated for its MAO inhibitory potential.
Furthermore, certain benzo[b]thiophene derivatives have been developed as ferroptosis inducers, a novel anti-cancer strategy. nih.gov Mechanistic studies would be crucial to identify the specific cellular pathways and molecular targets modulated by this compound. Techniques such as thermal shift assays, affinity chromatography, and photo-affinity labeling could be employed for target identification and validation. Understanding the mechanism of action is paramount for the rational design of more potent and selective analogs.
Advanced Computational Design and Virtual Screening for Novel Derivatives
Computational chemistry offers powerful tools to accelerate the discovery and optimization of novel bioactive molecules. For this compound, a combination of ligand-based and structure-based drug design approaches can be envisioned.
Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to correlate the structural features of a library of this compound derivatives with their biological activities. researchgate.netsemanticscholar.org This can help in identifying key molecular descriptors that govern the desired biological effect. Molecular docking studies can then be used to predict the binding modes of these derivatives within the active sites of identified biological targets. bohrium.comnih.gov For example, docking studies of benzo[b]thiophene-based inhibitors have provided insights into their interactions with enzymes like cholinesterases and human monoamine oxidase. nih.govmdpi.com
Virtual screening of large compound libraries against validated targets can rapidly identify novel derivatives with improved potency and selectivity. Molecular dynamics simulations can further provide a dynamic picture of the protein-ligand interactions, assessing the stability of the complex over time. nih.gov These computational approaches will be instrumental in guiding the synthesis of a focused library of this compound analogs with optimized properties.
| Computational Method | Application for this compound | Potential Outcome | Reference |
| QSAR Modeling | Correlate structural features with biological activity. | Identification of key molecular descriptors for activity. | researchgate.netsemanticscholar.org |
| Molecular Docking | Predict binding modes in biological targets. | Understanding of protein-ligand interactions. | bohrium.comnih.gov |
| Virtual Screening | Screen large libraries for potential hits. | Rapid identification of novel, potent derivatives. | nih.gov |
| Molecular Dynamics | Simulate the dynamic behavior of the protein-ligand complex. | Assessment of binding stability and conformational changes. | nih.gov |
Potential for Integration into Hybrid Molecular Systems and Supramolecular Assemblies
The unique photophysical properties of the benzo[b]thiophene core make it an attractive building block for advanced materials. researchgate.net The condensed aromatic system can participate in π-π stacking interactions, which are crucial for charge transport in organic semiconductors and for the formation of ordered supramolecular structures.
A particularly promising area of research is the integration of benzo[b]thiophene derivatives into hybrid molecular systems, such as peptide-chromophore conjugates. For example, Current time information in Bangalore, IN.benzothieno[3,2-b] Current time information in Bangalore, IN.-benzothiophene (BTBT), a related fused thiophene (B33073) system, has been successfully incorporated into self-assembling peptides to form conductive hydrogels. nih.govmdpi.com These materials have potential applications in bioelectronics and tissue engineering. The 2-ethoxy and 4-hydroxyl groups of this compound could serve as handles for conjugation to peptides or other functional moieties.
The ability of benzo[b]thiophene derivatives to self-assemble into well-defined nanostructures opens up possibilities for the fabrication of supramolecular optoelectronic materials. rsc.orgrsc.org The controlled self-assembly can be triggered by external stimuli such as pH or the presence of specific ions, leading to "smart" materials with tunable properties. rsc.orgrsc.org Future research could explore the self-assembly behavior of this compound and its derivatives in various solvents and conditions to create novel functional materials.
Addressing Challenges and Opportunities in the Field of Benzo[b]thiophene Research
While the benzo[b]thiophene scaffold holds immense promise, several challenges and opportunities need to be addressed to fully realize its potential. A significant challenge is often the multistep and sometimes low-yielding synthesis of specifically substituted derivatives. rsc.org The development of more efficient and sustainable synthetic routes, as discussed in section 8.1, is therefore a key opportunity.
Another challenge lies in the often-poor aqueous solubility of these hydrophobic molecules, which can hinder their biological application. Strategies to improve solubility, such as the introduction of polar functional groups or formulation with drug delivery systems, will be crucial.
The vast chemical space of possible benzo[b]thiophene derivatives represents a major opportunity. nih.gov Systematic exploration of this space, guided by computational methods, is likely to uncover novel compounds with unique biological activities and material properties. The specific substitution pattern of this compound provides a unique starting point for the exploration of a new branch of this versatile family of heterocyclic compounds. The pursuit of multifunctional benzo[b]thiophene-fused heterocycles will continue to be an important area of research in organic synthesis, medicinal chemistry, and materials science. ccspublishing.org.cn
Q & A
Q. Yield Optimization :
- Use anhydrous solvents and inert atmospheres to minimize side reactions.
- Catalytic amounts of phase-transfer agents (e.g., tetrabutylammonium bromide) improve alkylation efficiency .
- Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3) to isolate intermediates .
Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound, and what key data should be reported?
Methodological Answer:
Essential Techniques :
Q. Reporting Standards :
Advanced: How can Buchwald-Hartwig amination be applied to functionalize this compound derivatives, and what challenges arise in regioselectivity?
Methodological Answer :
Procedure :
Triflate Activation : Convert the hydroxyl group to a triflate ester (e.g., using triflic anhydride) to generate a reactive electrophile (23 in ).
Coupling Reaction : React with amines (e.g., 1-Boc-piperazine) using Pd catalysts (e.g., Pd2(dba)3) and ligands (XPhos) in toluene at 100°C .
Q. Challenges and Solutions :
- Regioselectivity : Competing C-O vs. C-S activation can occur. Use sterically bulky ligands to favor C-O bond cleavage.
- Byproducts : Remove unreacted triflate via silica gel chromatography (eluent: CH2Cl2/MeOH 95:5) .
Advanced: What computational strategies are recommended for predicting the bioactivity of this compound analogs, and how should docking results be validated?
Methodological Answer :
Workflow :
Molecular Docking : Use AutoDock Vina or Schrödinger Suite. For example, compound D16 (a derivative) showed strong binding (re-rank score = −114.2 kcal/mol) with hydrophobic interactions at LEU359 .
MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å acceptable).
Q. Validation :
- Compare docking poses with crystallographic ligand-protein complexes (e.g., PDB: 1XYZ).
- Validate Lipinski’s rule compliance (e.g., logP <5, H-bond donors <5) .
Advanced: How can contradictions in crystallographic data (e.g., disorder, twinning) for this compound derivatives be resolved during refinement?
Methodological Answer :
Strategies :
- Twinning Detection : Use PLATON or ROTAX (in Mercury) to identify twin laws. Refine with SHELXL’s TWIN/BASF commands .
- Disorder Modeling : Split occupancy for overlapping atoms (e.g., ethoxy group) and apply geometric restraints.
- Validation Tools : Check ADPs with CheckCIF; target Rint <5% for high-resolution data (<1.0 Å) .
Advanced: What strategies are effective for resolving conflicting NMR data in substituted benzo[b]thiophen-4-ol derivatives?
Methodological Answer :
Approaches :
- 2D NMR : Use HSQC to correlate ¹H-¹³C signals and COSY to resolve overlapping aromatic protons.
- Solvent Screening : Test deuterated DMSO vs. CDCl3 to reduce signal broadening caused by hydrogen bonding.
- Dynamic Effects : Variable-temperature NMR (e.g., 25°C to −40°C) can reveal rotational barriers in ethoxy groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
